5-Iodobenzofuran
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Overview
Description
5-Iodobenzofuran is an organic compound belonging to the class of benzofurans, which are heterocyclic aromatic compounds containing a fused benzene and furan ring. The presence of an iodine atom at the 5-position of the benzofuran ring makes this compound particularly interesting for various chemical applications and research studies.
Mechanism of Action
Target of Action
5-Iodobenzofuran is a type of benzofuran derivative. Benzofuran derivatives have been found to interact with various targets, including lysozyme . Lysozyme is an enzyme that plays a crucial role in the immune system by breaking down the cell walls of certain bacteria .
Mode of Action
Benzofuran derivatives have been found to exhibit antimicrobial activity . This suggests that this compound may interact with its targets, such as lysozyme, leading to changes that inhibit the growth of certain bacteria .
Biochemical Pathways
Benzofuran derivatives have been associated with a wide range of biological and pharmacological applications . This suggests that this compound may affect multiple biochemical pathways, leading to downstream effects such as antimicrobial activity .
Pharmacokinetics
It’s known that the compound’s lipophilicity can influence its bioavailability . A compound with high lipophilicity, like this compound, is likely to have good absorption and distribution characteristics, potentially enhancing its bioavailability .
Result of Action
Given its potential antimicrobial activity, it may lead to the inhibition of bacterial growth . This could be achieved through the disruption of bacterial cell walls, a common mechanism of action for antimicrobial agents .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed, and at room temperature to maintain its stability . Furthermore, the compound’s action and efficacy can be affected by factors such as the presence of other substances, pH levels, and temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Iodobenzofuran can be synthesized through multiple synthetic routes. One common method involves the reaction of 4-iodophenol with sodium hydride in N,N-dimethylformamide under an inert atmosphere, followed by treatment with polyphosphoric acid in toluene . This multi-step reaction typically involves reflux conditions and inert atmosphere to ensure the desired product is obtained.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves similar synthetic routes as those used in laboratory settings, scaled up to meet industrial demands. The use of efficient catalysts and optimized reaction conditions are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 5-Iodobenzofuran undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions such as the Suzuki-Miyaura coupling, which involves the use of boron reagents.
Oxidation and Reduction Reactions: The benzofuran ring can undergo oxidation and reduction reactions, although specific examples involving this compound are less common.
Halogen Dance Reactions: This unique reaction involves the isomerization of halogenated aromatic substrates, allowing for the functionalization of positions that are otherwise difficult to access.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Typically involves palladium catalysts and boron reagents under mild conditions.
Halogen Dance Reactions: Often mediated by hindered lithium amides in solvents like tetrahydrofuran.
Major Products Formed:
Substituted Benzofurans: Products with various functional groups replacing the iodine atom.
Isomerized Products: Resulting from halogen dance reactions, leading to different positional isomers.
Scientific Research Applications
5-Iodobenzofuran has found applications in various fields of scientific research:
Comparison with Similar Compounds
2-Iodobenzofuran: Another iodinated benzofuran with the iodine atom at the 2-position.
5-Bromobenzofuran: Similar structure with a bromine atom instead of iodine at the 5-position.
2-Iodobenzothiophene: A related compound with a sulfur atom in the ring structure instead of oxygen.
Uniqueness: 5-Iodobenzofuran is unique due to the specific positioning of the iodine atom, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for targeted synthetic applications and research studies.
Properties
IUPAC Name |
5-iodo-1-benzofuran |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IO/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRVLSJOGUTLDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CO2)C=C1I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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